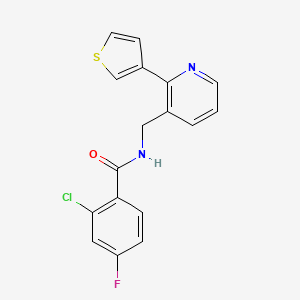

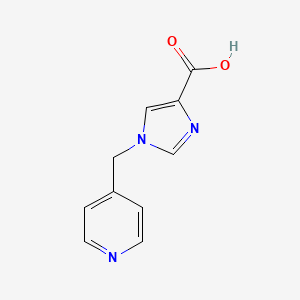

![molecular formula C7H11FO B2944632 5-Fluorobicyclo[2.2.1]heptan-2-ol CAS No. 2253638-53-6](/img/structure/B2944632.png)

5-Fluorobicyclo[2.2.1]heptan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Conformational Analysis and Stereoelectronic Interactions

Researchers have investigated the conformational analysis, stereoelectronic interactions, and NMR properties of 2-fluorobicyclo[2.2.1]heptan-7-ols, a close analog to 5-Fluorobicyclo[2.2.1]heptan-2-ol. Through quantum-chemical calculations, the presence of F∙∙∙HO intramolecular hydrogen bonds in specific isomers contributes to structural stabilization. This insight is crucial for understanding the molecular interactions and stability of such compounds, potentially impacting their applications in designing drugs or materials with desired properties (Rezende et al., 2012).

Organocatalytic Aerobic Alcohol Oxidation

The compound 5-Fluoro-2-azaadamantane N-oxyl (5-F-AZADO) has been used to catalyze the aerobic oxidation of alcohols under mild, metal-salt-free conditions. This process represents a significant advancement in green chemistry, offering a more sustainable and less toxic alternative to traditional metal-catalyzed reactions. The application of such methodologies in industrial settings could reduce environmental impact and operational costs (Shibuya et al., 2011).

Fluorodesilylation and Stereoselective Synthesis

Fluorodesilylation techniques have been employed in the synthesis of complex organic structures, such as methanethial S-oxide (sulfine) and alkanethial S,S-dioxides, using 2-thiabicyclo[2.2.1]hept-5-ene endo-2-oxide derivatives. These methodologies are pivotal for constructing molecules with precise stereochemistry, which is essential for the development of pharmaceuticals and agrochemicals (Block & Wall, 1985).

Polyfluoro-compounds and Transition Metal Catalysts

Polyfluoro-compounds based on the cycloheptane ring system, including derivatives of nonafluorocyclohepta-1,3-dienes, have been studied for their potential applications in developing new materials with unique properties, such as increased resistance to solvents, oils, and atmospheric agents. These compounds can serve as valuable components in the manufacture of specialty polymers and coatings (Dodsworth et al., 1984).

Chiral Ligands for Asymmetric Catalysis

The development of chiral chelating dienes as new types of chiral ligands for transition metal catalysts highlights the importance of this compound derivatives in asymmetric synthesis. Such ligands can enhance the enantioselectivity of metal-catalyzed reactions, which is critical for producing optically active pharmaceuticals and agrochemicals with high purity (Hayashi et al., 2003).

Safety and Hazards

Properties

IUPAC Name |

5-fluorobicyclo[2.2.1]heptan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FO/c8-6-2-5-1-4(6)3-7(5)9/h4-7,9H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMBWRBRTAHQJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1CC2F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol](/img/structure/B2944549.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2944554.png)

![[5-Iodo-1-(2-methylpropyl)pyrazol-3-yl]methanamine](/img/structure/B2944555.png)

![1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-(phenylsulfanyl)-1-ethanone](/img/structure/B2944562.png)

![5-Bromo-2-methyl-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2944563.png)

![2,5-dichloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2944570.png)